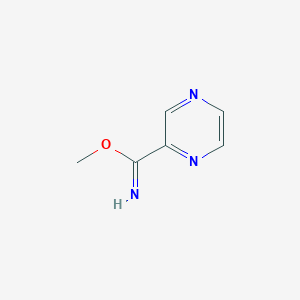

Methyl pyrazine-2-carboximidate

Overview

Description

Methyl pyrazine-2-carboximidate (MPC) is a synthetic compound that was first synthesized in the early 20th century. It is a white, crystalline solid with a melting point of 135-136°C. MPC is an important chemical intermediate for the synthesis of various organic compounds, and it has been used in a wide range of scientific applications.

Scientific Research Applications

Industrial and Pharmaceutical Applications

Methyl pyrazine-2-carboximidate (2MP) has garnered significant interest for its industrial and pharmaceutical applications. Studies have investigated its vapor-liquid equilibria (VLE) and excess molar volumes (VE) in various binary mixtures, essential for its potential use in pharmaceutical and industrial processes (Park et al., 2001).

Antimycobacterial Evaluation

Researchers have designed and synthesized derivatives of pyrazinoic acid, including those with methyl and propyl groups, which have shown significant antimycobacterial activity. These compounds, like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, have been evaluated for their effectiveness against Mycobacterium tuberculosis (Semelková et al., 2017).

Corrosion Inhibition

2-Methylpyrazine and its derivatives have been explored for their potential as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their adsorption properties and effectiveness in preventing steel corrosion (Obot & Gasem, 2014).

Food Industry Applications

In the food industry, natural pyrazines, including methyl-substituted forms, are used as flavor ingredients and preservatives due to their effective antimicrobial action. Their formation mechanisms, metabolism, and functional properties in various biological systems have been extensively reviewed (Fayek et al., 2021).

Antibacterial Agents

Pyrazine functionalized Ag(I) and Au(I)-NHC complexes have shown promise as antibacterial agents against human pathogens resistant to several antibiotics. Their potential lies in their novel mode of action and effectiveness in inhibiting biofilm formation by various bacteria (Roymahapatra et al., 2012).

Antimicrobial and Antifungal Activities

Theantimicrobial and antifungal activities of various pyrazine derivatives have been a subject of study. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides have been synthesized and screened for their antimicrobial activity, with some showing promising results (Jyothi & Madhavi, 2019).

Antitumor Activity

Methyl pyrazine-2-carboximidate derivatives have also been explored for their antitumor potential. Novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, for instance, were synthesized and evaluated for their effects on human tumor cells growth, cell cycle analysis, apoptosis, and toxicity in non-tumor cells, providing insights into structure-activity relationships (Rodrigues et al., 2021).

Coordination Chemistry

The compound has been involved in coordination chemistry studies as well. For example, in reactions with stannic chloride and manganese(II) complexes, methyl pyrazine-2-carboximidate has demonstrated different coordination geometries and binding properties, relevant for developing new materials and catalysts (Najafi et al., 2011); (Amani & Hamedani, 2018).

Use in Clinical Conditions

The degradation of bortezomib, a drug containing a pyrazine-2-carboxamide moiety, under clinical conditions, has been studied, providing insights into its stability and efficacy in therapeutic applications (Bolognese et al., 2009).

Photoluminescence Studies

Silver(I) coordination polymers assembled through methanolysis of pyrazinecarbonitrile, including methyl pyrazine-2-carboximidate, have been examined for their structure and photoluminescence properties, which is significant for the development of new luminescent materials [(Shin et al., 2009)](https://consensus.app/papers/silveri-coordination-polymers-selfassembled-shin/18dfe1c9fbac55118d14ba4170defd1e/?utm_source=chatgpt).

properties

IUPAC Name |

methyl pyrazine-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332878 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl pyrazine-2-carboximidate | |

CAS RN |

74617-55-3 | |

| Record name | methyl pyrazine-2-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)

![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)

![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)

![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)